molecular formula C10H13BrClN B1375493 (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 676133-24-7

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Cat. No. B1375493
CAS RN: 676133-24-7
M. Wt: 262.57 g/mol
InChI Key: GOFDJFJHJKVZRC-PPHPATTJSA-N
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Description

“(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride” is a hydrochloride salt of an amine compound. Hydrochlorides are commonly used in medications to improve their water solubility . The compound likely contains a naphthalene structure, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.

Scientific Research Applications

Synthesis and Chemical Reactions

  • In a study on dehydrohalogenation reactions, it was found that the dehydrohalogenation of a compound closely related to (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride yielded a mixture of products, implicating an intermediate that shares similarities with our compound of interest (Juneja & Dannenberg, 1975).
  • A study focusing on the synthesis of 7‐3H‐Sertraline (a selective serotonin uptake inhibitor) described the preparation of a 7-bromo precursor, which is structurally related to (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (Welch & Trevelyan Williams, 1993).

Pharmacology and Biochemistry

  • An in vitro study demonstrated the beta3-adrenoceptor-mediated modulation of human colonic motility using compounds structurally related to (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (Bardou et al., 1998).

Materials Science and Engineering

  • Research on the application of a resolution method to chiral epoxides, arene oxides, and alcohols utilized derivatives of 1,2,3,4-tetrahydronaphthalene, demonstrating the compound's relevance in the field of materials science (Akhtar & Boyd, 1975).

Medical and Clinical Applications

  • A study on new compounds with antituberculosis activity synthesized derivatives including bromoquinolin-3-yl compounds that share structural characteristics with (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride, showing its potential in medical applications (Omel’kov, Fedorov, & Stepanov, 2019).

Chemistry and Synthesis Techniques

  • In the synthesis and evaluation of compounds for anticancer activity, derivatives of tetrahydronaphthalene were prepared and evaluated, indicating the compound's relevance in synthetic chemistry and potential in cancer research (Gouhar & Raafat, 2015).

Environmental Science

  • A study on the mechanisms of dioxin formation from high-temperature pyrolysis used brominated compounds, including bromonaphthalene, to understand the formation of hazardous combustion byproducts (Evans & Dellinger, 2003).

properties

IUPAC Name

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFDJFJHJKVZRC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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